molecular formula C22H32O4 B1259665 Brassicolide acetate

Brassicolide acetate

Cat. No.: B1259665
M. Wt: 360.5 g/mol
InChI Key: JRHSHBMAWLBQTD-YANDCLBWSA-N
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Description

Brassicolide acetate is a diterpene-derived compound isolated from the Formosan soft coral Nephthea brassica . It belongs to a class of natural products known for their complex cyclic structures and diverse biological activities. Diterpenes, which are composed of four isoprene units, often exhibit pharmacological properties, including anti-inflammatory and cytotoxic effects. This compound is structurally characterized by the presence of an acetate group esterified to a diterpene backbone, which may enhance its stability and bioavailability compared to non-acetylated analogs .

This property is critical for membrane permeability and interaction with biological targets. Studies on related compounds from N.

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(4E,8E,13S)-5,9-dimethyl-15-oxo-14-oxabicyclo[11.2.1]hexadeca-1(16),4,8-trien-12-yl]propan-2-yl acetate

InChI

InChI=1S/C22H32O4/c1-15-8-6-9-16(2)12-13-19(22(4,5)26-17(3)23)20-14-18(11-7-10-15)21(24)25-20/h9-10,14,19-20H,6-8,11-13H2,1-5H3/b15-10+,16-9+/t19?,20-/m0/s1

InChI Key

JRHSHBMAWLBQTD-YANDCLBWSA-N

Isomeric SMILES

C/C/1=C\CCC2=C[C@@H](C(CC/C(=C/CC1)/C)C(C)(C)OC(=O)C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(C(CCC(=CCC1)C)C(C)(C)OC(=O)C)OC2=O

Synonyms

brassicolide acetate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Source Core Structure Functional Groups Key Properties/Activities
This compound Nephthea brassica Diterpene Acetate ester Potential anti-inflammatory effects
Cembrene A Nephthea brassica Diterpene Hydrocarbon Cytotoxic activity
(-)-β-Elemene Nephthea brassica Sesquiterpene Alkene Antitumor and anti-inflammatory
Cyclohexyl acetate Synthetic/Industrial Cyclohexanol derivative Acetate ester Solvent, flavoring agent
Isobutyl acetate Synthetic Isobutanol derivative Acetate ester Hydrolysis, industrial applications

Key Observations:

  • Diterpene vs. Sesquiterpene Backbones : this compound and cembrene A share a diterpene backbone, whereas (-)-β-elemene is a sesquiterpene (15 carbons vs. 20 carbons). The larger diterpene structure may confer enhanced binding affinity to biological targets .
  • Acetate Functional Group: Unlike non-acetylated analogs (e.g., cembrene A), this compound’s ester group likely increases its solubility in organic solvents and modulates its pharmacokinetic profile, as seen in cyclohexyl acetate’s industrial applications .

Chemical Reactivity and Stability

  • Hydrolysis : Similar to isobutyl acetate, this compound may undergo hydrolysis under acidic or alkaline conditions, yielding acetic acid and the parent diterpene alcohol .
  • Thermal Stability : Acetate esters like cellulose acetate demonstrate moderate thermal stability, decomposing at high temperatures (>250°C) . This compound likely follows this trend, though its complex structure may alter degradation kinetics.

Q & A

Q. Advanced Research Focus

  • Derivative Synthesis : Introduce functional groups (e.g., hydroxyl, halogen) at specific positions of the diterpene backbone and assess solubility/stability .
  • Membrane Studies : Use fluorescence anisotropy to measure changes in membrane fluidity or surface plasmon resonance (SPR) to quantify binding kinetics with lipid bilayers .
  • Data Correlation : Compare structural modifications (e.g., acetyl group position) with bioactivity metrics (e.g., IC₅₀ in membrane disruption assays) .

Which spectroscopic methods are most effective for characterizing this compound, and what are the key spectral markers?

Q. Basic Research Focus

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and acetate C-O at 1240 cm⁻¹ .
  • NMR : ¹H NMR shows acetyl methyl protons at δ 2.05 (singlet), while ¹³C NMR confirms the acetate carbonyl at δ 170–175 ppm .
  • HR-MS : Molecular ion peak at m/z 328.240 (C₂₂H₃₂O₂) with isotopic pattern matching theoretical calculations .

What strategies are recommended for resolving contradictory bioactivity data in this compound studies across different cell models?

Q. Advanced Research Focus

  • Meta-Analysis : Compare experimental conditions (e.g., cell line viability assays vs. primary cell cultures) to identify confounding variables .
  • Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO toxicity) .
  • Mechanistic Studies : Use RNA sequencing to identify pathway-specific responses, distinguishing artifact-driven results from true bioactivity .

What are the best practices for documenting experimental procedures in this compound research to ensure reproducibility?

Q. Basic Research Focus

  • Detailed Protocols : Include reaction times, solvent ratios, and purification steps in the main text; supplementary materials should provide raw spectral data .
  • Reagent Purity : Specify suppliers and batch numbers for solvents/catalysts (e.g., Sigma-Aldridch acetic anhydride, ≥99%) .
  • Data Archiving : Upload chromatograms, NMR spectra, and crystallographic data to repositories like Zenodo or institutional databases .

How can the PICOT framework be applied to formulate research questions on this compound's role in lipid signaling pathways?

Q. Advanced Research Focus

  • Population (P) : Human hepatocytes or in vitro lipid raft models.
  • Intervention (I) : this compound exposure (10–50 µM).
  • Comparison (C) : Untreated cells vs. cells treated with cholesterol acetate.
  • Outcome (O) : Quantify changes in lipid droplet formation via confocal microscopy.
  • Time (T) : 24–72 hours post-treatment .

How should researchers approach the isolation of this compound from natural sources to maximize yield and purity?

Q. Basic Research Focus

  • Extraction : Use dichloromethane/methanol (1:1) for soft coral biomass, followed by liquid-liquid partitioning .
  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) for final purification. Monitor fractions via LC-MS .
  • Yield Optimization : Test freeze-drying vs. rotary evaporation for solvent removal to prevent thermal degradation .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Q. Advanced Research Focus

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/LC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare multiple concentrations against controls (e.g., Tukey’s HSD for p < 0.05 significance) .
  • Error Propagation : Account for instrument uncertainty (e.g., ±5% in LC-MS quantification) using Monte Carlo simulations .

What are the critical parameters to monitor during the acetylation reaction of Brassicolide precursors?

Q. Basic Research Focus

  • Moisture Control : Use anhydrous conditions to prevent hydrolysis of acetic anhydride .
  • Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation .
  • Reagent Stoichiometry : Ensure a 1.2:1 molar ratio of acetic anhydride to precursor for complete acetylation .

How can computational modeling be integrated with experimental data to predict this compound's interactions with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to simulate binding to lipid-binding proteins (e.g., SCAP or NPC1), validated by SPR kinetics .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, comparing with experimental membrane fluidity data .
  • QSAR Models : Train machine learning algorithms on bioactivity data to predict novel derivatives’ potency .

Notes

  • Data Reproducibility : Cross-reference experimental setups with prior studies on Nephtheas diterpenes .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .
  • Advanced Instrumentation : Collaborate with facilities offering cryo-EM or MALDI-TOF for structural validation .

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